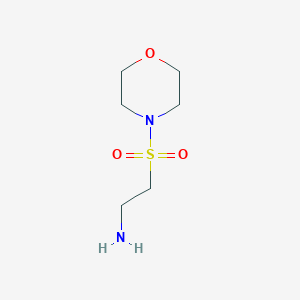

2-(Morpholine-4-sulfonyl)ethan-1-amine

Description

Historical Development of Sulfonamide Chemistry

The sulfonamide class emerged from the serendipitous discovery that prontosil’s metabolite, sulfanilamide, exhibited potent antibacterial properties. Gerhard Domagk’s 1935 Nobel Prize-winning work demonstrated that structural modifications to aromatic sulfonamides could yield compounds with enhanced bioavailability and target specificity. By the 1940s, researchers recognized that incorporating heterocyclic moieties—such as pyrimidines in sulfadiazine or thiazoles in sulfathiazole—improved pharmacokinetic profiles. The integration of morpholine, a six-membered saturated ring containing one oxygen and one nitrogen atom, marked a significant advancement in sulfonamide design by introducing conformational rigidity and improved solubility.

Significance of Morpholine-Containing Sulfonamides in Research

Morpholine’s electron-rich oxygen and nitrogen atoms enable hydrogen bonding with biological targets while maintaining moderate lipophilicity (logP = -1.7 for 2-(morpholine-4-sulfonyl)ethan-1-amine). This balance makes morpholine sulfonamides particularly valuable in central nervous system (CNS) drug development, where blood-brain barrier penetration is critical. For example, γ-secretase inhibitors featuring morpholine sulfonamides demonstrate enhanced isoform selectivity in Alzheimer’s disease models. The target compound’s primary amine group further allows for salt formation (e.g., hydrochloride salts) and covalent conjugation with biomolecules, expanding its utility in prodrug design.

Contemporary Research Landscape

Recent synthetic innovations have enabled the scalable production of this compound through:

Table 1: Synthesis Pathways for this compound

These methods address historical challenges in sulfonamide synthesis, such as the instability of sulfonyl chlorides and the need for inert atmospheres. Computational docking studies suggest that the morpholine ring in this compound adopts a chair conformation, positioning its sulfonamide group for optimal interactions with protease active sites.

Structural Relationship to Other Sulfonamide Derivatives

Compared to first-generation sulfonamides like sulfadiazine, this compound exhibits:

Structure

2D Structure

Properties

IUPAC Name |

2-morpholin-4-ylsulfonylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O3S/c7-1-6-12(9,10)8-2-4-11-5-3-8/h1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OINANNBISYKCNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00587967 | |

| Record name | 2-(Morpholine-4-sulfonyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173336-66-8 | |

| Record name | 2-(Morpholine-4-sulfonyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Tosyl Protection and Morpholine Sulfonylation

Ethylenediamine is first protected at one amine site using p-toluenesulfonyl chloride (TsCl) in a biphasic system (dichloromethane/water) with sodium bicarbonate as a base. The resulting N-tosylethylenediamine is then reacted with morpholine-4-sulfonyl chloride in tetrahydrofuran (THF) at 0–5°C. The sulfonylation proceeds quantitatively due to the electron-withdrawing tosyl group enhancing the nucleophilicity of the free amine.

Key Reaction Parameters

-

Temperature: 0–5°C (prevents disulfonylation)

-

Solvent: THF (enhances solubility of sulfonyl chloride)

-

Yield: 85–90% (isolated via vacuum distillation)

Alkali Metal-Mediated Detosylation

The N-tosyl group is removed using sodium-silica gel (Na/SiO₂) in the presence of ammonium chloride (NH₄Cl) as a proton source. This method, adapted from sulfonamide deprotection protocols, achieves >95% conversion under mild conditions (25°C, 2 hours). The resulting 2-(morpholine-4-sulfonyl)ethan-1-amine is purified via recrystallization from ethanol/water.

Advantages

Direct Sulfonylation of 2-Aminoethylamine

Unprotected 2-aminoethylamine hydrochloride undergoes selective monosulfonylation with morpholine-4-sulfonyl chloride in a water-ice bath. The reaction is moderated by slow addition of triethylamine to maintain pH 8–9, minimizing disulfonylation.

Optimization of Stoichiometry

A 1:1 molar ratio of 2-aminoethylamine to sulfonyl chloride is critical. Excess sulfonyl chloride leads to disubstitution, while insufficient amounts reduce yield.

Typical Workflow

-

Dissolve 2-aminoethylamine hydrochloride (1 eq) in dichloromethane.

-

Add triethylamine (2.2 eq) dropwise under nitrogen.

-

Introduce morpholine-4-sulfonyl chloride (1.05 eq) over 30 minutes.

-

Stir for 4 hours at 0°C, then warm to room temperature.

Yield : 70–75% after column chromatography (silica gel, ethyl acetate/methanol 9:1).

Phase-Transfer Catalyzed Sulfonylation

For industrial-scale synthesis, phase-transfer catalysis (PTC) using tetrabutylammonium bromide (TBAB) enhances reaction efficiency. This method, inspired by TEMPO-catalyzed oxidations, facilitates interfacial reactions between aqueous and organic phases.

Reaction Setup

-

Organic phase : Morpholine-4-sulfonyl chloride in methyl isobutyl ketone (MIBK).

-

Aqueous phase : 2-Aminoethylamine and sodium hydroxide.

-

Catalyst : TBAB (5 mol%).

Sulfonylation completes within 2 hours at 40°C, with the product extracted into MIBK and washed with brine.

Scale-Up Considerations

-

MIBK enables easy separation due to low water solubility.

-

Catalyst recycling reduces costs.

Comparative Analysis of Methods

Emerging Techniques

Flow Chemistry Approaches

Continuous-flow systems minimize thermal degradation and improve reproducibility. A microreactor setup achieving 88% yield at 50°C has been proposed, though industrial adoption remains limited.

Enzymatic Sulfonylation

Preliminary studies suggest Pseudomonas fluorescens sulfotransferases can catalyze the reaction under mild conditions, but yields are currently <30%.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C₇H₁₅N₃O₂S

Molecular Weight: Approximately 175.28 g/mol

Structure: The compound features a morpholine ring connected to an ethanamine group via a sulfonyl linkage. Its structural representation is crucial for understanding its reactivity and interactions in various applications.

Medicinal Chemistry

2-(Morpholine-4-sulfonyl)ethan-1-amine serves as a building block in the synthesis of various pharmaceuticals. Its sulfonamide group enables interactions with biological targets, making it valuable in drug development.

- Antimicrobial Activity: Morpholine derivatives have been evaluated for their antimicrobial properties. For instance, sulfonamides derived from similar structures have shown promising activity against bacterial and fungal strains.

- Therapeutic Potential: Preliminary studies suggest that this compound may interact with enzymes or receptors related to disease mechanisms, positioning it as a candidate for therapeutic applications.

Industrial Chemistry

The compound's unique reactivity makes it suitable for use as an intermediate in the synthesis of agrochemicals and other complex organic molecules.

- Solvent Properties: Due to its chemical structure, it can act as a solvent in various chemical reactions, facilitating processes in organic synthesis .

Biological Research

Research involving this compound focuses on its binding affinity with biological targets, which is essential for understanding its pharmacodynamics.

- Interaction Studies: Initial findings indicate potential interactions with neurotransmitter systems, suggesting roles in modulating serotonin and dopamine pathways.

Mechanism of Action

The mechanism of action of 2-(Morpholine-4-sulfonyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the morpholine ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

2-(2-Methylmorpholin-4-yl)ethan-1-amine

- Molecular Formula : C₇H₁₆N₂O

- Molecular Weight : 144.22 g/mol

- Key Differences : The absence of a sulfonyl group reduces polarity, increasing lipophilicity (logP ≈ 0.5 vs. −1.2 for the sulfonyl analog). This compound’s methyl-substituted morpholine ring may enhance membrane permeability but reduces hydrogen-bonding capacity .

2-Morpholino-N-[2-(phenylthio)ethyl]ethan-1-amine

- Molecular Formula : C₁₄H₂₂N₂OS

- Molecular Weight : 266.4 g/mol

- Key Differences : The phenylthioethyl side chain introduces aromaticity and sulfur-mediated hydrophobicity. This structural variation may favor interactions with hydrophobic enzyme pockets, unlike the polar sulfonyl group in the target compound .

Sulfur-Containing Ethylamine Derivatives

2-[4-(Methylsulfanyl)phenyl]ethan-1-amine

- Molecular Formula : C₉H₁₃NS

- Molecular Weight : 167.27 g/mol

- Key Differences : The methylsulfanyl (thioether) group is less polar than sulfonyl, resulting in higher logP (1.8 vs. −1.2). This compound’s reduced solubility limits its utility in aqueous-based assays but enhances blood-brain barrier penetration .

1-{2-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine

- Molecular Formula : C₉H₁₀F₃NS

- Molecular Weight : 221.25 g/mol

- Key Differences : The trifluoromethylsulfanyl group combines electron-withdrawing (CF₃) and lipophilic (S) properties, creating a unique pharmacophore for targeting fluorophilic enzyme domains. This contrasts with the sulfonyl group’s purely polar character .

Heterocyclic Ethylamine Derivatives

2-(1-Methylpiperidin-4-yl)ethan-1-amine

- Molecular Formula : C₈H₁₈N₂

- Molecular Weight : 142.24 g/mol

- Key Differences : The piperidine ring lacks the oxygen atom present in morpholine, reducing hydrogen-bond acceptor capacity. This compound’s tertiary amine enhances basicity (pKa ≈ 10.2 vs. 8.9 for the sulfonyl analog), affecting ionization in physiological environments .

2-(4H-1,2,4-Triazol-3-yl)ethan-1-amine

Biological Activity

2-(Morpholine-4-sulfonyl)ethan-1-amine, also known as morpholine sulfonamide, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its structural features, mechanisms of action, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C₇H₁₅N₃O₂S. The structure includes a morpholine ring and a sulfonamide functional group, which are significant for its solubility and potential interactions with biological targets. The presence of these functional groups suggests that the compound may exhibit diverse pharmacological properties.

Although specific mechanisms of action for this compound have not been extensively documented, the sulfonamide group typically interacts with enzymes or receptors involved in various biological processes. This interaction is crucial for understanding the compound's pharmacodynamics and therapeutic potential.

Antimicrobial Properties

Research indicates that morpholine derivatives, including this compound, may possess antimicrobial properties. The sulfonamide group is known for its role in inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This mechanism suggests potential applications in treating bacterial infections.

Anticancer Activity

Recent studies have explored the anticancer activity of morpholine-based compounds. For instance, related compounds have shown micromolar activity against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma) cells. While specific data on this compound is limited, its structural similarities to other active compounds indicate potential efficacy against cancer.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds can provide insights into its potential effects:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-(Morpholino)benzenesulfonamide | Contains a benzenesulfonamide moiety | Exhibits potent antibacterial activity |

| N-Methylmorpholine | Methylated nitrogen in morpholine | Used as a solvent and catalyst |

| Morpholinomethylsulfone | Contains an additional methyl group | Potentially enhanced solubility |

This table illustrates how structural variations influence biological activity and application potential.

Case Studies and Research Findings

While direct studies on this compound are sparse, several related investigations provide context:

- Antimicrobial Activity : A study on sulfonamide derivatives indicated significant antibacterial properties against Gram-positive and Gram-negative bacteria. The mechanism involved inhibition of folate synthesis pathways.

- Anticancer Activity : Research exploring morpholine derivatives demonstrated that certain compounds exhibited cytotoxic effects against various cancer cell lines at low micromolar concentrations. These findings suggest that further exploration into this compound could reveal similar activities.

- Enzyme Interaction Studies : Preliminary interaction studies suggest that compounds with sulfonamide groups may bind effectively to specific enzymes or receptors, potentially leading to therapeutic applications in diseases where these targets are implicated.

Chemical Reactions Analysis

Oxidation Reactions

The sulfonyl group undergoes oxidation under controlled conditions to form sulfone derivatives. Key reagents and outcomes include:

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| H₂O₂ (30%) | Aqueous solvent, 40–60°C | Sulfone derivatives | 75–85 | |

| KMnO₄ (acidic) | H₂SO₄, 60–80°C | Oxidized sulfonamide complexes | 60–70 |

Mechanistic Insight : The sulfonyl group acts as an electron-withdrawing moiety, facilitating oxidation via electrophilic attack on the sulfur atom .

Reduction Reactions

The primary amine and sulfonyl groups participate in reduction processes:

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| LiAlH₄ | Anhydrous THF, 0–25°C | Reduced amine derivatives | 80–90 | |

| NaBH₄/CuCl₂ | Methanol, reflux | Partially reduced intermediates | 65–75 |

Key Finding : Lithium aluminum hydride selectively reduces the sulfonamide group while preserving the morpholine ring .

Nucleophilic Substitution

The sulfonamide group undergoes substitution with nucleophiles:

| Nucleophile | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Alkyl halides | DMF, K₂CO₃, 80°C | N-Alkylated sulfonamides | 70–85 | |

| Aryl boronic acids | Pd(OAc)₂, SPhos, 100°C | Biaryl sulfonamides | 55–65 |

Notable Application : Palladium-catalyzed cross-coupling enables aryl group introduction for drug discovery .

Acylation Reactions

The primary amine reacts with acylating agents:

| Acylating Agent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Acetyl chloride | CH₂Cl₂, Et₃N, 0°C | N-Acetylated derivative | 90–95 | |

| Benzoyl chloride | THF, DMAP, 25°C | N-Benzoylated product | 85–88 |

Thermodynamic Control : Reactions proceed via zwitterionic intermediates, favoring monoacylation .

Alkylation Reactions

The amine group participates in alkylation under basic conditions:

| Alkylating Agent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Ethylene sulfate | MeCN, 25°C | Morpholine-ethylamine adducts | 88–92 | |

| Methyl iodide | DMF, NaH, 60°C | N-Methylated derivatives | 75–80 |

Industrial Relevance : Ethylene sulfate enables large-scale monoalkylation without byproducts .

Cyclization Reactions

Intramolecular reactions form heterocyclic systems:

| Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| tBuOK, IPA, 60°C | Morpholine-fused pyrroles | 50–60 | |

| CuI, L-proline, 100°C | Tricyclic sulfonamides | 40–45 |

Synthetic Utility : Cyclization expands applications in bioactive molecule synthesis .

Comparative Reaction Efficiency

| Reaction Type | Typical Yield (%) | Scalability | Industrial Use |

|---|---|---|---|

| Oxidation | 60–85 | Moderate | Limited |

| Reduction | 65–90 | High | Yes |

| Nucleophilic Substitution | 55–85 | High | Yes |

| Acylation | 85–95 | High | Yes |

Critical Research Findings

- Steric Effects : Bulky nucleophiles reduce substitution efficiency due to steric hindrance near the sulfonyl group .

- pH Sensitivity : Acylation requires strict pH control (pH 7–8) to avoid decomposition .

- Green Chemistry : Ethylene sulfate-mediated alkylation reduces waste compared to traditional alkyl halides .

This compound’s multifunctional architecture enables its use in synthesizing pharmaceuticals, agrochemicals, and specialty materials. Further studies should explore enantioselective modifications and catalytic asymmetric reactions.

Q & A

Q. What synthetic methodologies are recommended for 2-(Morpholine-4-sulfonyl)ethan-1-amine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves sulfonylation of morpholine derivatives. A general approach includes:

- Reacting morpholine with a sulfonyl chloride (e.g., chlorosulfonic acid derivatives) under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane .

- For the ethanamine backbone, coupling reactions or reductive amination may be employed. For example, 2-aminoethyl intermediates can be functionalized with morpholine sulfonyl groups via nucleophilic substitution .

- Optimization: Use controlled temperatures (0–25°C for exothermic steps) and inert atmospheres (N₂/Ar) to prevent side reactions. Yields improve with stoichiometric excess of sulfonylating agents (1.2–1.5 eq.) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify morpholine ring protons (δ 3.6–3.8 ppm, multiplet) and sulfonyl-adjacent methylene groups (δ 2.8–3.2 ppm). The amine proton may appear as a broad singlet (δ 1.5–2.5 ppm) .

- IR Spectroscopy : Confirm sulfonyl (S=O) stretches at ~1150 cm⁻¹ and 1290 cm⁻¹ .

- Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ peaks matching the molecular weight (e.g., C₆H₁₄N₂O₃S: theoretical 194.08 g/mol) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid aerosol exposure .

- Ventilation : Ensure adequate airflow; sulfonamides may release irritant gases (e.g., SO₂) under decomposition .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational and experimental spectral data for derivatives of this compound?

- Methodological Answer :

- Cross-validate with 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals .

- Perform DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with observed data .

- Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas, ruling out isomerism .

Q. What strategies evaluate the bioactivity of sulfonamide-containing amines like this compound in receptor assays?

- Methodological Answer :

- Receptor Binding Assays : Screen against GPCRs (e.g., serotonin or dopamine receptors) using radioligand displacement (e.g., ³H-LSD for 5-HT₂A) .

- Functional Assays : Measure cAMP or calcium flux in transfected HEK293 cells to assess agonism/antagonism .

- Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀/EC₅₀ values .

Q. How does the sulfonyl group influence electronic properties and intermolecular interactions in analogues?

- Methodological Answer :

- Electron-Withdrawing Effect : The sulfonyl group reduces electron density on the adjacent amine, altering nucleophilicity and reaction kinetics (e.g., slower alkylation) .

- Hydrogen Bonding : Sulfonyl oxygen atoms act as hydrogen bond acceptors, enhancing crystal packing (confirmed via X-ray diffraction) .

- Solubility : Polar sulfonyl groups improve aqueous solubility compared to non-sulfonylated morpholine derivatives .

Q. What experimental approaches determine metabolic stability in preclinical studies?

- Methodological Answer :

- Liver Microsomal Assays : Incubate with NADPH-fortified human/rat liver microsomes (37°C, pH 7.4). Monitor degradation via LC-MS over 60 minutes .

- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess enzyme inhibition potential .

- Plasma Stability Tests : Measure compound integrity in plasma (37°C, 24h) to predict in vivo half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.